2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide features a pyrazolyl-dihydropyrimidinone core linked to a 4-acetamidophenyl group via an acetamide bridge. Its structural complexity arises from:
- Pyrazole ring: Substituted with 3,5-dimethyl groups, enhancing steric bulk and influencing electronic properties.
- 4-Acetamidophenyl group: Provides hydrogen-bond donor/acceptor sites (NH and C=O), critical for molecular recognition in biological or crystalline environments .
Characterization of such compounds typically employs spectroscopic methods (IR, NMR) and crystallographic tools like SHELX , as exemplified in related studies .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-6-19-15(4)23-22(28-14(3)11-13(2)26-28)27(21(19)31)12-20(30)25-18-9-7-17(8-10-18)24-16(5)29/h7-11H,6,12H2,1-5H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCNCXYNXAUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC=C(C=C2)NC(=O)C)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Key Analogs:
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
- Substituent : Replaces 4-acetamido with 4-trifluoromethyl.
- Impact :
- Electronic Effects : The electron-withdrawing CF₃ group reduces electron density on the phenyl ring, altering reactivity and binding interactions.
- Hydrogen Bonding: Lacks H-bond donor capacity, which may diminish binding affinity in polar environments .
Sulfonamide Derivatives (, e.g., C₁₂H₁₅N₅O₃S₃)
- Substituent : Features a sulfonamide (-SO₂NH₂) group.
- Impact :
- Acidity : Sulfonamide protons are more acidic than acetamido NH, influencing ionic interactions.
- Solubility : Enhanced water solubility due to polar sulfonamide moiety.
Tabulated Comparison:
Crystallographic and Computational Insights
- Crystallography : SHELX and CCP4 suites are widely used to resolve crystal structures of such compounds. The target compound’s acetamido group may form intermolecular H-bonds (e.g., N-H···O=C), stabilizing crystal lattices, whereas the CF₃ analog likely relies on van der Waals interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
